molecular formula C8H7N3O2 B2950703 1-Methyl-7-nitro-1H-benzo[d]imidazole CAS No. 57155-23-4

1-Methyl-7-nitro-1H-benzo[d]imidazole

Cat. No.: B2950703
CAS No.: 57155-23-4
M. Wt: 177.163
InChI Key: KEABNFLSDJZPEP-UHFFFAOYSA-N
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Description

1-Methyl-7-nitro-1H-benzo[d]imidazole is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a nitro group at the 7th position and a methyl group at the 1st position of the benzimidazole ring imparts unique chemical properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-7-nitro-1H-benzo[d]imidazole typically involves the nitration of 1-methylbenzimidazole. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds via electrophilic aromatic substitution, where the nitro group is introduced at the 7th position of the benzimidazole ring.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction mixture is typically subjected to purification processes such as recrystallization or chromatography to obtain the desired compound.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-7-nitro-1H-benzo[d]imidazole undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups under appropriate conditions.

    Oxidation: The methyl group can be oxidized to a carboxylic acid or other oxidized forms using strong oxidizing agents.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in acidic medium.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Major Products:

    Reduction: 1-Methyl-7-amino-1H-benzo[d]imidazole.

    Substitution: Various substituted benzimidazoles depending on the nucleophile used.

    Oxidation: 1-Carboxy-7-nitro-1H-benzo[d]imidazole.

Scientific Research Applications

1-Methyl-7-nitro-1H-benzo[d]imidazole has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

    1-Methyl-1H-benzimidazole: Lacks the nitro group, resulting in different chemical and biological properties.

    7-Nitro-1H-benzimidazole: Lacks the methyl group, which affects its reactivity and biological activity.

    2-Methyl-7-nitro-1H-benzo[d]imidazole: Similar structure but with the methyl group at the 2nd position, leading to different steric and electronic effects.

Uniqueness: 1-Methyl-7-nitro-1H-benzo[d]imidazole is unique due to the specific positioning of the nitro and methyl groups, which influence its chemical reactivity and biological activity. The combination of these functional groups imparts distinct properties that make it valuable for various applications in research and industry.

Properties

IUPAC Name

1-methyl-7-nitrobenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c1-10-5-9-6-3-2-4-7(8(6)10)11(12)13/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEABNFLSDJZPEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1C(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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